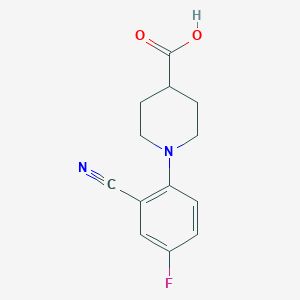

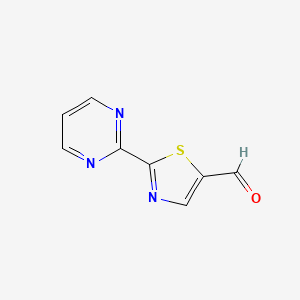

1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

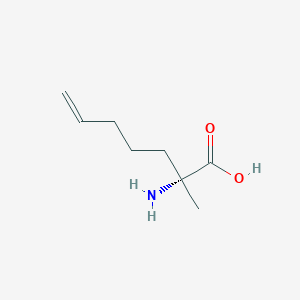

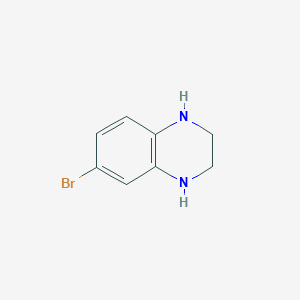

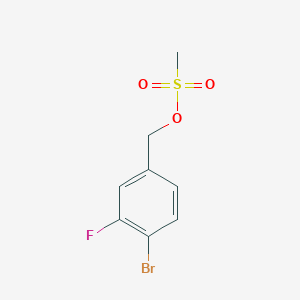

“1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1260803-22-2 . It has a molecular weight of 248.26 . It’s a powder at room temperature .

Molecular Structure Analysis

The IUPAC name of this compound is 1-(2-cyano-4-fluorophenyl)-4-piperidinecarboxylic acid . The InChI code is 1S/C13H13FN2O2/c14-11-1-2-12(10(7-11)8-15)16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6H2,(H,17,18) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 248.26 .Applications De Recherche Scientifique

Aurora Kinase Inhibitor

The compound (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid is highlighted for its potential in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).

Asymmetric Synthesis

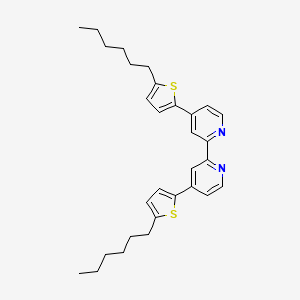

A method for the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, starting from Baylis–Hillman adducts, has been described. This process involves a domino reaction leading to biologically interesting polysubstituted piperidines (Mateo M Salgado et al., 2019).

Antibacterial Agents

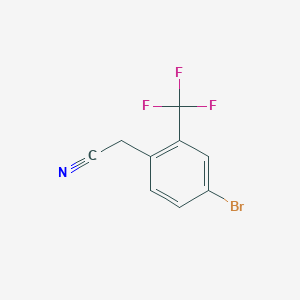

Research on 1,4-Dihydro-4-oxopyridinecarboxylic acids, including compounds with a cyano group in the four-position, has shown promising results as antibacterial agents. The study discusses various analogues and their structure-activity relationships (J. Matsumoto et al., 1984).

Antimicrobial Activity

A study on the synthesis of thiazolo[3, 2]pyridines containing the pyrazolyl moiety, including reactions with 2-cyano-3-(4-fluorophenyl)acrylic acid ethyl ester, shows significant antimicrobial activities. This highlights the potential of piperidine derivatives in developing new antimicrobial compounds (T. I. El-Emary et al., 2005).

Psychotropic Agents

Research on psychotropic agents, such as 4-substituted piperidinyl compounds with neuroleptic activity, reveals the significance of fluorophenyl and cyano groups in enhancing the potency and reducing side effects of neuroleptic drugs (M. Sato et al., 1978).

Antimycobacterial Activities

Novel spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition, demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating the potential for treating tuberculosis (R. Kumar et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

1-(2-cyano-4-fluorophenyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c14-11-1-2-12(10(7-11)8-15)16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGXXQTYLAETER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1375066.png)

![7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1375072.png)